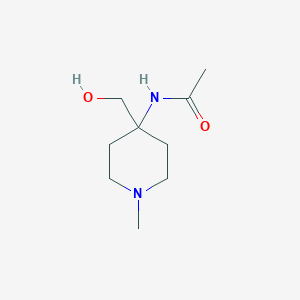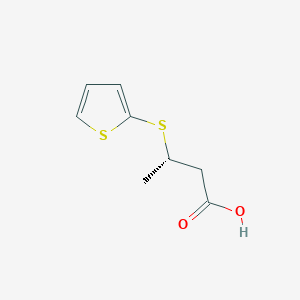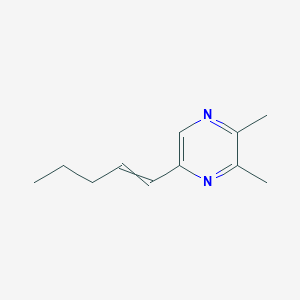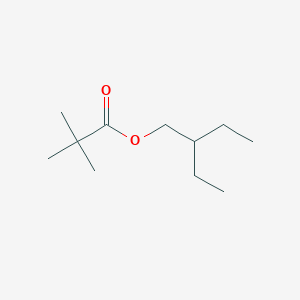![molecular formula C8H6ClNOS B137620 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one CAS No. 126920-74-9](/img/structure/B137620.png)
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it is known to interact with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, which may affect their function. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化学的および生理学的効果
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one in lab experiments is its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand its mechanism of action and its interactions with cellular components.
合成法
The synthesis of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one can be achieved through different methods. One of the most common methods is the reaction of 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
科学的研究の応用
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research. It is commonly used as a fluorescent dye in biological and medical imaging studies. It can also be used as a probe for the detection of metal ions, such as copper and iron, in environmental and analytical chemistry. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.
特性
CAS番号 |
126920-74-9 |
|---|---|
製品名 |
4-chloro-7-methylbenzo[d]thiazol-2(3H)-one |
分子式 |
C8H6ClNOS |
分子量 |
199.66 g/mol |
IUPAC名 |
4-chloro-7-methyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |
InChIキー |
BFMGXUFLDNPPJP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
同義語 |
2(3H)-Benzothiazolone,4-chloro-7-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



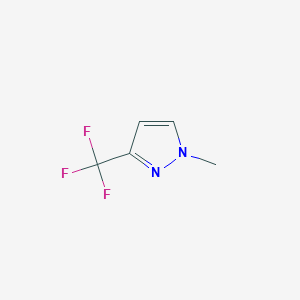
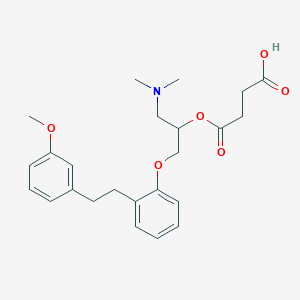
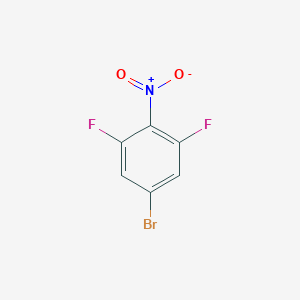
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
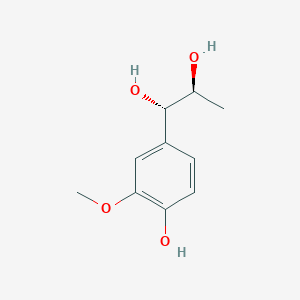
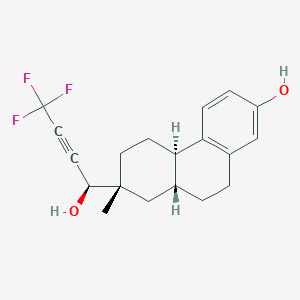
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
